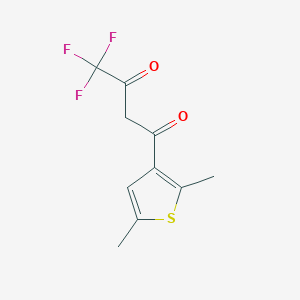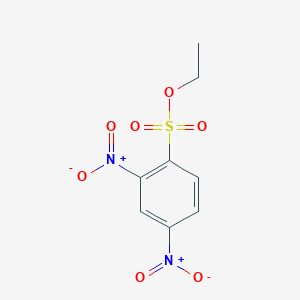![molecular formula C14H12 B14747233 (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene CAS No. 266-28-4](/img/structure/B14747233.png)
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene is a monocyclic hydrocarbon that contains a conjugated system of double bonds. It belongs to the class of compounds known as annulenes, which are characterized by having alternating single and double bonds in a ring structure. This particular compound has a unique structure that makes it an interesting subject of study in the field of organic chemistry.
Méthodes De Préparation
The synthesis of (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor with the desired conjugated system. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of catalytic processes to increase the yield and efficiency of the synthesis.
Analyse Des Réactions Chimiques
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketones, while reduction reactions can produce dihydro derivatives.
Applications De Recherche Scientifique
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene has several scientific research applications. In chemistry, it is used as a model compound to study the properties of conjugated systems and aromaticity. In biology, it can be used to investigate the interactions of aromatic compounds with biological molecules. In medicine, it has potential applications in the development of new drugs and therapeutic agents. In industry, it can be used as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions due to the presence of alternating double bonds, which allows it to interact with different molecular pathways. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological interactions.
Comparaison Avec Des Composés Similaires
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene can be compared with other similar compounds, such as benzene and cyclooctatetraene. Unlike benzene, which is highly aromatic and stable, this compound exhibits different degrees of aromaticity depending on its conformation. Cyclooctatetraene, on the other hand, is non-aromatic due to its non-planar structure. The unique structure of this compound makes it an interesting compound for studying the effects of ring strain and conjugation on aromaticity.
References
Propriétés
Numéro CAS |
266-28-4 |
|---|---|
Formule moléculaire |
C14H12 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
benzo[10]annulene |
InChI |
InChI=1S/C14H12/c1-2-4-6-10-14-12-8-7-11-13(14)9-5-3-1/h1-12H |
Clé InChI |
INCRMYRLIQNUEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=C2C=CC=CC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


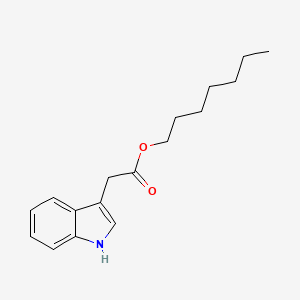
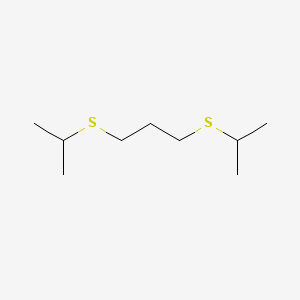
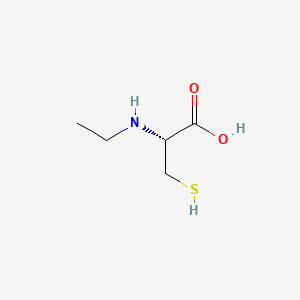
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
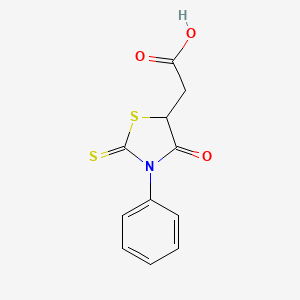
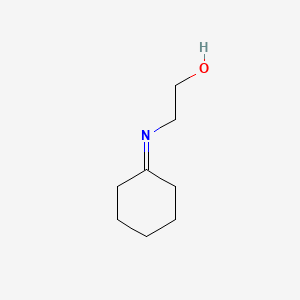
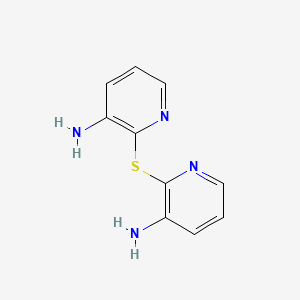
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
